molecular formula C7H12N2Si B136903 5-(Trimethylsilyl)pyrimidine CAS No. 148854-13-1

5-(Trimethylsilyl)pyrimidine

Cat. No. B136903
M. Wt: 152.27 g/mol
InChI Key: QKLVTDGRUWLEPP-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)pyrimidine is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic compound that occurs widely in nature . The molecular formula of 5-(Trimethylsilyl)pyrimidine is C9H12N2Si .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies. For instance, a method to synthesize 2,4-substituted pyrimidines was developed by Müller et al. They used (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira . Another study discussed recent syntheses of 5- and 6-membered aromatic heterocycles via multicomponent reactions (MCRs) that are catalyzed by group 4–8 transition metals .


Molecular Structure Analysis

The molecular structure of 5-(Trimethylsilyl)pyrimidine can be viewed using Java or Javascript . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs were calculated with an ab initio method from the GAMESS program .


Chemical Reactions Analysis

The hyperpolarisation of the 119Sn and 29Si nuclei in 5-(tributylstannyl)pyrimidine and 5-(trimethylsilyl)pyrimidine is achieved through their reaction with [IrCl(COD)(IMes)] or [IrCl(COD)(SIMes)] and parahydrogen via the SABRE process .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . The molecular weight of 5-(Trimethylsilyl)pyrimidine is 270.4756 .

Scientific Research Applications

Synthesis and Antitumor Activity

5-(Trimethylsilyl)pyrimidine derivatives have been explored for their potential in antitumor applications. One study involved the synthesis of an acyclonucleoside derivative of 5-fluorouracil, which showed promising antitumor activity and a broad safety margin (Rosowsky, Kim, & Wick, 1981).

Antibacterial Agent Synthesis

Another research area focuses on the synthesis of antibacterial agents. For instance, 5-(Trimethylsilyl)pyrimidine was used in developing a new route to synthesize 5-(p-hydroxybenzyl)pyrimidines, leading to the creation of trimethoprim, a broad-spectrum antibacterial agent (Roth, Strelitz, & Rauckman, 1980).

Inhibitors of Dihydrouracil Dehydrogenase and Uridine Phosphorylase

Compounds derived from 5-(Trimethylsilyl)pyrimidine were evaluated for their ability to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, showing anti-human-immunodeficiency-virus activity in certain cases (Goudgaon, Naguib, El Kouni, & Schinazi, 1993).

Nucleoside and Nucleotide Synthesis

The silylation of pyrimidine bases using trimethylsilyl derivatives is a significant method in the synthesis of nucleosides, nucleotides, and their analogues, as systematically reviewed in a study (Lukevics, Zablotskaya, & Solomennikova, 1974).

Studies on Synthetic Nucleosides

Trimethylsilyl derivatives of pyrimidines were explored for their properties and potential applications in synthetic nucleosides. These derivatives retained aromatic ring systems and had specific physical properties (Nishimura & Iwai, 1964).

Stereoselective Synthesis of Anomers

Research on the stereoselective synthesis of anomers of 5-substituted 2'-deoxyuridines showed that the reaction's stereoselectivity depends on various factors, including the substituents at the 5-position of disilylpyrimidines (Aoyama, 1987).

Safety And Hazards

The safety data sheet for 5-(Trimethylsilyl)pyrimidine indicates that it is for R&D use only and not for medicinal, household, or other use . It is recommended to avoid contact with skin and eyes, and not to breathe mist/vapors/spray .

Future Directions

The hyperpolarisation of the 119Sn and 29Si nuclei in 5-(tributylstannyl)pyrimidine and 5-(trimethylsilyl)pyrimidine through the SABRE process exhibits superior activity. These sensitivity improvements allow NMR detection within seconds using micromole amounts of substrate and illustrate the analytical potential of this approach for high-sensitivity screening .

properties

IUPAC Name

trimethyl(pyrimidin-5-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-8-6-9-5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLVTDGRUWLEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trimethylsilyl)pyrimidine

Synthesis routes and methods

Procedure details

In a 500 ml 4 neck round bottom flask stirring under N2 was charged 1.2 g of Mg (0.050 moles, 1.0 eq) and 5.43 g of chlorotrimethylsilane (0.050 moles, 1.0 eq.) in 50 ml of HMPA (hexamethylphosphoramide) which was heated at 80° C. for 4 hours. To the reaction was added dropwise, 6.4 g of 5-bromopyrimidine (0.040 moles, 0.8 eq.) in 50 ml of HMPA while maintaining the temperature at 80° C. The reaction mixture was stirred for 18 hours at 75° C. after which GLC indicated complete consumption of the 5-bromopyrimidine. The reaction was quenched by adding 100 ml of water, acidified with 10% HCl and extracted with 2×250 ml of ethyl acetate (EtOAc). The acidic aqueous solution was neutralized with 6M NaOH to pH 10 and extracted with 250 ml of EtOAc. The extractions were combined and washed with 4×250 ml aliquots of distilled water. Drying and concentrating afforded 1.2 g of crude product which was purified by flash chromatography with 1:4 ethyl acetate/hexane and afforded 0.6 g of a clear oil (9.8% yield).
[Compound]
Name
4
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
5.43 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
9.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
AM Olaru, A Burt, PJ Rayner, SJ Hart… - Chemical …, 2016 - pubs.rsc.org
The hyperpolarisation of the 119Sn and 29Si nuclei in 5-(tributylstannyl)pyrimidine (ASn) and 5-(trimethylsilyl)pyrimidine (BSi) is achieved through their reaction with [IrCl(COD)(IMes)] (…
Number of citations: 53 pubs.rsc.org
V Snieckus, N Niljianskul - Synfacts, 2016 - thieme-connect.com
Significance: Despite a previous report on completely selective palladium-catalyzed 4-amination of 2, 4-dichloropyrimindes (Z.-H. Peng, M. Journet, G. Humphrey Org. Lett. 2006, 8, 395)…
Number of citations: 0 www.thieme-connect.com
SM Smith, SL Buchwald - Organic letters, 2016 - ACS Publications
The regioselective amination of substituted di- and trichloropyrimidines affording the 2-substituted products is reported. While aryl- and heteroarylamines require the use of a …
Number of citations: 29 pubs.acs.org
HA Duong, J Louie - Tetrahedron, 2006 - Elsevier
A Ni/N-heterocyclic carbene catalyzed cycloaddition of one alkyne and two isocyanates that affords pyrimidine-dione is described. The key to the success of this protocol is the use of …
Number of citations: 64 www.sciencedirect.com
N Boudet, P Knochel - Organic letters, 2006 - ACS Publications
Chemo- and Regioselective Functionalization of Uracil Derivatives. Applications to the Synthesis of Oxypurinol and Emivirine | Organic Letters ACS ACS Publications C&EN CAS Find …
Number of citations: 75 pubs.acs.org
MIJ Polson, JA Lotoski, KO Johansson… - European Journal of …, 2002 - Wiley Online Library
A convenient synthetic approach to build up new polynucleating ligands is presented. Symmetric and asymmetric pyridylpyrimidine dimers are produced by radical anion coupling and …
A Mames, S Jopa, M Pietrzak, T Ratajczyk - RSC advances, 2022 - pubs.rsc.org
Signal Amplification by Reversible Exchange (SABRE) and hydrogeneable Parahydrogen Induced Polarization (hPHIP) can enhance weak NMR signals, and thus increase the range …
Number of citations: 1 pubs.rsc.org
J Lewis - 2020 - etheses.whiterose.ac.uk
Hyperpolarisation is a deviation away from the Boltzmann distribution in Nuclear Magnetic Resonance (NMR). The hyperpolarisation technique, Signal Amplification By Reversible …
Number of citations: 2 etheses.whiterose.ac.uk
TBR Robertson, RE Mewis - Annual Reports on NMR Spectroscopy, 2018 - Elsevier
Signal amplification by reversible exchange (SABRE) is a para-hydrogen-based technique that utilises a metal complex, normally centred on iridium, to propagate polarisation from para…
Number of citations: 11 www.sciencedirect.com
IP Beletskaya, AD Averin - Russian Chemical Reviews, 2021 - iopscience.iop.org
The review deals with the main catalytic methods for the C (sp 2)–N bond formation, including Buchwald–Hartwig palladium-catalyzed amination of aryl and heteroaryl halides, …
Number of citations: 18 iopscience.iop.org

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